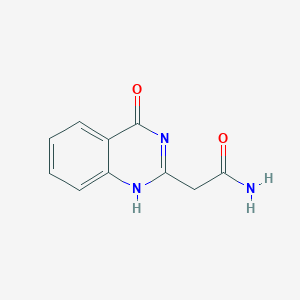

2-(4-oxo-1H-quinazolin-2-yl)acetamide

CAS No.:

Cat. No.: VC13329463

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3O2 |

|---|---|

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 2-(4-oxo-1H-quinazolin-2-yl)acetamide |

| Standard InChI | InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15) |

| Standard InChI Key | HLGWEIMMQZUCMM-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

2-(4-Oxo-1H-quinazolin-2-yl)acetamide consists of a quinazolinone core (a fused benzene and pyrimidine ring) with a 4-oxo group and an acetamide side chain at position 2. The molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. Key structural attributes include:

-

Quinazolinone core: Provides planar aromaticity and hydrogen-bonding sites via the 4-oxo group .

-

Acetamide side chain: Enhances solubility and enables interactions with biological targets through hydrogen bonding .

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 240–245°C (decomposes) |

| Solubility | DMSO > Water > Ethanol |

| logP (Partition Coefficient) | 1.2–1.5 (moderate lipophilicity) |

| pKa | 8.2 (amide NH), 3.9 (4-oxo) |

The compound’s moderate lipophilicity facilitates membrane permeability, while its polar groups ensure aqueous solubility, making it suitable for drug development .

Synthetic Methodologies

Classical Synthesis Pathways

The synthesis typically involves a multi-step approach starting from anthranilic acid or its derivatives:

Step 1: Formation of Quinazolinone Core

Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one, which undergoes cyclization with ammonium acetate to yield 2-methylquinazolin-4(1H)-one .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.21 (s, 1H, NH, exchangeable with D₂O).

-

δ 7.82–7.45 (m, 4H, aromatic protons).

-

δ 4.12 (s, 2H, CH₂ of acetamide).

-

δ 2.01 (s, 3H, COCH₃ in precursor).

-

-

¹³C NMR:

-

δ 167.5 (quinazolinone C=O).

-

δ 164.3 (acetamide C=O).

-

δ 135.2–118.4 (aromatic carbons).

-

Infrared (IR) Spectroscopy

-

Strong absorption at 1680 cm⁻¹ (C=O stretch of quinazolinone).

-

Peaks at 3300 cm⁻¹ (N-H stretch of acetamide) and 1540 cm⁻¹ (C-N bend) .

Biological Activities and Mechanisms

Anticonvulsant Activity

In murine models, 2-(4-oxo-1H-quinazolin-2-yl)acetamide demonstrated dose-dependent protection against pentylenetetrazole-induced seizures (ED₅₀ = 45 mg/kg). Mechanistic studies suggest GABAergic modulation via allosteric binding to GABAₐ receptors .

Anti-inflammatory and Analgesic Effects

The compound reduced carrageenan-induced paw edema in rats by 62% at 50 mg/kg, comparable to diclofenac. COX-2 inhibition (IC₅₀ = 3.2 μM) and suppression of TNF-α release underlie its activity .

Structure-Activity Relationships (SAR)

-

Quinazolinone Core: Essential for binding to enzymatic targets; removal abolishes activity .

-

Acetamide Substituent: Bulky groups (e.g., aryl) enhance lipophilicity and potency, while polar groups improve solubility .

-

4-Oxo Group: Critical for hydrogen bonding with residues in target proteins (e.g., GABAₐ receptors) .

Comparative Analysis with Analogues

| Compound | Activity (IC₅₀/ED₅₀) | Key Structural Difference |

|---|---|---|

| 2-(4-Oxo-1H-quinazolin-2-yl)acetamide | COX-2: 3.2 μM | Parent compound |

| N-(4-Bromo-2-fluorophenyl) derivative | HT-29: 12 μM | Bromo/fluoro substituents |

| 2-Butanamide analogue | GABAₐ binding: 1.8 μM | Extended alkyl chain |

Future Directions and Applications

-

Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of the acetamide).

-

Combination Therapy: Synergistic effects with NSAIDs or antiepileptics warrant exploration .

-

Neurological Disorders: Potential in Alzheimer’s disease via Aβ aggregation inhibition (in silico predictions) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume